(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6-7,12H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
SJNNSBRZGMIVEM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CN2CCCCC2=N1)O |
Canonical SMILES |
CC(C1=CN2CCCCC2=N1)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two fragments:
-
The tetrahydroimidazo[1,2-a]pyridine core, accessible via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-azido ketones.
-
The (R)-configured hydroxethyl side chain, introducible through asymmetric reduction of ketones or enzymatic resolution of racemic mixtures.
Critical challenges include avoiding epimerization during ring saturation and achieving high enantioselectivity in the alcohol formation.
Multi-Component Reactions for Imidazo[1,2-a]pyridine Core Assembly
Multi-component reactions (MCRs) offer efficient access to the bicyclic framework. A representative protocol involves reacting 2-aminopyridine, 1,1-bis(methylthio)-2-nitroethene, and aromatic aldehydes in ethanol/water mixtures under reflux.
Example Synthesis
-
Reagents : 2-Aminopyridine (1 mmol), 1,1-bis(methylthio)-2-nitroethene (1 mmol), 4-nitroacetophenone (1 mmol), ethanol/water (2:1).
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Conditions : Reflux at 72°C for 6 hours.
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Outcome : Forms tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide intermediates in 73–90% yield.
Optimization Data
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 72°C | Max yield |
| Ethanol:Water Ratio | 2:1 | 85% yield |
| Reaction Time | 6 hours | 90% completion |
This method avoids purification steps, making it scalable but requiring post-functionalization for hydroxethyl group installation.
Asymmetric Synthesis of the (R)-Hydroxethyl Moiety
Introducing the chiral center demands enantioselective techniques. Ruthenium-catalyzed transfer hydrogenation emerges as a standout approach, leveraging Noyori-type catalysts for ketone reductions.
Catalytic Asymmetric Transfer Hydrogenation
Procedure :
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Substrate : 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-one (1 mmol).
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Catalyst : RuCl[(p-cymene)(TSDPEN)] (0.5 mol%).
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Conditions : HCOONa (5 eq.), H2O/2-PrOH (1:1), 40°C, 24 hours.
Mechanistic Insight :
The catalyst facilitates hydride transfer via a six-membered transition state, favoring R-configuration due to ligand-induced stereocontrol.
Heck-Type Vinylation for Intermediate Functionalization
A novel Heck-type coupling using ethylene gas enables efficient installation of vinyl groups, critical for subsequent cyclization.
Protocol :
-
Substrate : 3-Chloropyridine derivative (1 mmol).
-
Conditions : Pd(OAc)2 (5 mol%), PPh3 (10 mol%), ethylene gas (1 atm), DMF, 100°C.
-
Outcome : 2-Vinylpyridine intermediate in 85% yield, pivotal for dihydronaphthyridine formation.
One-Pot Tandem Cyclization and Reduction
Combining cyclization and asymmetric reduction in a single pot enhances efficiency:
Steps :
-
Cyclocondensation : 2-Aminopyridine + α-azido ketone → imidazo[1,2-a]pyridine.
-
In Situ Reduction : Employ Ru-catalyst and formate for enantioselective ketone reduction.
Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Multi-Component + Catalytic | 78 | 96 | High |
| Heck Vinylation + Hydrogenation | 85 | 98 | Moderate |
| Enzymatic Resolution | 65 | 99 | Low |
The catalytic asymmetric route offers the best balance of yield and stereoselectivity, though enzymatic methods achieve higher ee at the cost of efficiency.
Industrial-Scale Considerations
For large-scale synthesis, chromatography-free processes are vital. A patent-pending approach (WO2013050424A1) describes:
Chemical Reactions Analysis
Two-Step Reaction Protocol
A common approach involves:
-
Formation of substituted ethanones : Reactions with N-bromosuccinimide (NBS) and methanol at 333 K to generate bromo-ethanones .
-
Cyclization with 2-aminopyridines : Substituted ethanones react with 2-aminopyridines in DMF using potassium carbonate as a base, leading to the formation of the imidazo[1,2-a]pyridine core .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| 1 | Substituted ethanones + NBS, methanol, 333 K | Formation of bromo-ethanones |
| 2 | Bromo-ethanones + 2-aminopyridines, K₂CO₃, DMF | Cyclization to form imidazo[1,2-a]pyridine derivatives |
Palladium-Catalyzed Three-Component Reaction
This method employs microwave irradiation and palladium catalysts for efficient synthesis:
-
Components : Substituted 2-aminopyridines, bromoacetylpyridines, and aldehydes.
-
Conditions : Ligand-free Pd catalysts, microwave irradiation.
Groebke-Blackburn-Bienayme (GBB) Reaction
A multicomponent reaction using:
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Reagents : 2-aminopyridines, aldehydes, and isonitriles.
-
Conditions : Acid catalysis (e.g., HCl).
-
Outcome : Direct formation of imidazo[1,2-a]pyridine derivatives with functional groups at C-2 and C-3 .
DBU-Catalyzed Cyclization
A green chemistry approach:
-
Reagents : 2-aminopyridines and phenacyl bromides.
-
Conditions : DBU catalyst, aqueous ethanol (1:1 v/v), room temperature.
-
Mechanism : Nucleophilic attack forming a pyridinium salt, followed by cyclization and elimination .
-
Chemical Transformations
The compound undergoes reactions typical of its functional groups:
-
Oxidation : The ethan-1-ol group can be oxidized to a ketone.
-
Esterification : Substitution of the hydroxyl group with ester moieties.
-
Nucleophilic Substitution : Reaction of the imidazo[1,2-a]pyridine core with electrophiles.
-
Structural and Spectroscopic Analysis
Key features from FTIR and NMR studies include:
-
FTIR Peaks :
-
NMR Data :
-
Biological Activity Insights
While the query focuses on chemical reactions, structural features influencing biological activity provide context:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, the synthesis of novel derivatives containing imidazole structures has demonstrated promising antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or inhibition of metabolic pathways critical for microbial survival .
Antiviral Properties
The compound has been investigated for its potential as an antiviral agent. Studies focusing on influenza viruses have shown that derivatives can inhibit viral polymerase activity, which is crucial for viral replication. The ability to disrupt protein-protein interactions within the viral machinery positions such compounds as potential antiviral therapeutics .
Neuropharmacological Effects
The tetrahydroimidazo[1,2-a]pyridine scaffold is recognized for its neuroactive properties. Compounds derived from this structure have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Synthesis of Derivatives
The synthesis of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the imidazole ring via cyclization reactions.
- Functionalization at the ethanolic side chain to enhance biological activity.
- Purification and characterization using techniques like NMR and mass spectrometry to confirm structure .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of imidazole derivatives, compounds similar to this compound were tested against various bacterial strains. Results indicated that several derivatives exhibited significant activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
Case Study 2: Antiviral Screening
A focused investigation on antiviral activity against influenza viruses revealed that certain derivatives could effectively inhibit viral replication in vitro. These findings support further exploration into their use as antiviral agents in clinical settings .
Mechanism of Action
The mechanism of action of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomer: 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol ()
- Structure : Differs in hydroxyl group placement (position 2 vs. 1 in the target compound).
- Molecular Formula : C₉H₁₄N₂O (identical).
- Physicochemical Properties: XlogP: 0.3 (indicative of moderate hydrophobicity). Hydrogen Bond Donors/Acceptors: 2/3, similar to the target compound.
- Key Difference : Positional isomerism may alter metabolic stability and target engagement.
Ketone Derivative: 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone ()
- Structure : Replaces -OH with a ketone (-CO-) group.
- Molecular Formula : C₉H₁₂N₂O.
- Impact of Functional Group :
- Lipophilicity : Higher XlogP due to ketone (estimated ~1.2 vs. 0.3 for the alcohol).
- Reactivity : Ketone may undergo nucleophilic additions, unlike the alcohol.
- Biological Relevance : Used as an intermediate in bromination reactions ().
Sulfonamide Derivative: N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide ()
- Structure : Incorporates a sulfonamide group and trifluoromethyl substituent.
- Molecular Weight : 421.4 g/mol (vs. 166.22 g/mol for the target compound).
- Pharmacokinetics: Higher molecular weight may reduce blood-brain barrier permeability.
Ester Derivative: Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylate ()
- Structure : Replaces -OH with an ester (-COOEt) group.
- Molecular Formula : C₁₀H₁₄N₂O₂.
- Key Differences :
- Solubility : Ester group enhances lipophilicity (XlogP ~1.5).
- Metabolism : Prone to hydrolysis in vivo, unlike the stable alcohol.
Research Findings and Trends
- Stereochemical Influence: The (R)-enantiomer of the target compound is expected to exhibit distinct binding modes compared to its (S)-counterpart or non-chiral analogues, as seen in kinase inhibitors .
- Functional Group Impact : Hydroxyl groups enhance solubility but reduce membrane permeability compared to esters or ketones .
- Synthetic Utility : Brominated derivatives (e.g., ) serve as key intermediates for coupling reactions, enabling diversification of the core structure .
Biological Activity
(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is a compound belonging to the imidazo[1,2-a]pyridine class of heterocycles. This class has gained attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound based on current research findings.
Chemical Structure
The structure of this compound is characterized by a tetrahydroimidazo ring fused with a pyridine moiety. The stereochemistry at the ethanolic side contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds in the imidazo[1,2-a]pyridine family exhibit a broad spectrum of biological activities. The following sections detail specific findings related to this compound.
1. Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. The derivative LASSBio-1749 was noted for its enhanced potency compared to other inhibitors like SB-203580 .
Table 1: Comparison of Anti-inflammatory Potency
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| LASSBio-1749 | 0.5 | TNF-α inhibition |
| SB-203580 | 0.5 | p38 MAPK inhibition |
| Prototype 2 | 3.0 | TNF-α inhibition |
2. Neuroprotective Effects
Imidazo[1,2-a]pyridine derivatives have been investigated for neuroprotective effects in models of neurodegeneration. The tetrahydroimidazo structure is believed to contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
3. Antimicrobial Activity
Research has shown that hydrazone derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
Case Study 1: Anti-inflammatory Efficacy
In an animal model using a subcutaneous air pouch to measure inflammation response, LASSBio-1749 significantly reduced TNF-α levels compared to control groups. This study established a dose-dependent relationship between the compound administration and TNF-α suppression.
Case Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective effects in a rat model of Parkinson's disease found that administration of imidazo[1,2-a]pyridine derivatives led to improved motor function and reduced neuronal loss in dopaminergic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol, and how can reaction yields be improved?
- Methodology : A two-step bromination and cyclization strategy is commonly employed. For example, bromination of precursor ketones using pyridinium tribromide in dioxane at 105°C for 2 hours achieves moderate yields (35–55%) . Post-reaction purification via column chromatography with solvents like dichloromethane/methanol/ammonia (95:5) is critical . To improve yields, consider optimizing solvent systems (e.g., tert-butanol for cyclization) and reaction times (e.g., 24 hours at 120°C for imidazolidinone formation) .
Q. How can researchers confirm the stereochemical purity of the (R)-enantiomer during synthesis?
- Methodology : Enantioselective hydrogenation using Ru/N-heterocyclic carbene (NHC) catalysts provides stereochemical control, achieving enantiomeric ratios up to 98:2 . Chiral HPLC or NMR analysis with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can validate enantiomeric excess. LC-MS ([M+1] = 335–430) and 1H-NMR (e.g., δ 4.76 ppm for CH2Br in brominated intermediates) further confirm structural integrity .
Q. What analytical techniques are essential for characterizing intermediates and final products?
- Methodology :
- 1H/13C-NMR : Key signals include imidazo[1,2-a]pyridine protons (δ 4.22–4.76 ppm) and ethylsulfonyl groups (δ 1.18–1.25 ppm) .
- LC-MS : Monitor molecular ion peaks ([M+1] = 335–430) and fragmentation patterns .
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of imidazo[1,2-a]pyridine functionalization?
- Methodology : Regioselectivity in bromination or alkylation is solvent- and temperature-dependent. For example, polar aprotic solvents (e.g., dioxane) favor α-bromination of ketones, while protic solvents may promote side reactions . Computational studies (DFT) can predict reactive sites, and experimental validation via kinetic monitoring (e.g., in situ IR) helps optimize conditions .
Q. What strategies resolve contradictions in reported antibacterial activity data for tetrahydroimidazo[1,2-a]pyridine derivatives?
- Methodology : Discrepancies in bioactivity (e.g., zone of inhibition ranges from 22–33 mm) may arise from structural variations (e.g., substituents at C-2 or C-7) . Standardize assays using clinical strains (e.g., E. coli ATCC 25922) and control for solvent effects (e.g., DMSO concentration ≤1%). SAR studies comparing hydrazide vs. sulfonyl derivatives can clarify trends .
Q. How do photophysical properties of this compound impact its utility in singlet oxygen generation?
- Methodology : Singlet oxygen (¹O₂) quantum yields (ΦΔ = 0.01–0.1) depend on substituent electronic effects. Measure ΦΔ using time-resolved near-IR luminescence (1270 nm) in D2O, with phenalenone as a reference. Quenching rate constants (kqΔ = 0.82–6.74 × 10⁹ M⁻¹s⁻¹) indicate interactions with ground-state sensitizers .
Q. What are the mechanistic insights into the stability of this compound under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
